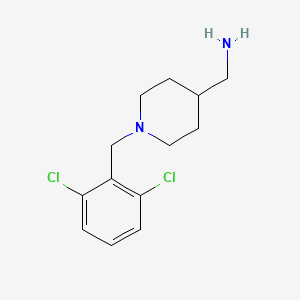(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine
CAS No.:
Cat. No.: VC16250322
Molecular Formula: C13H18Cl2N2
Molecular Weight: 273.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H18Cl2N2 |
|---|---|
| Molecular Weight | 273.20 g/mol |
| IUPAC Name | [1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methanamine |
| Standard InChI | InChI=1S/C13H18Cl2N2/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17/h1-3,10H,4-9,16H2 |
| Standard InChI Key | MTNXMXJFFQIXMZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1CN)CC2=C(C=CC=C2Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring—a six-membered heterocycle containing one nitrogen atom—substituted at the 4-position with a methanamine group () and at the 1-position with a 2,6-dichlorobenzyl moiety. The benzyl group is further substituted with chlorine atoms at the 2 and 6 positions of the aromatic ring, creating a sterically hindered and electron-deficient aromatic system .
The IUPAC name, [1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methanamine, reflects this substitution pattern. The SMILES notation, C1CN(CCC1CN)CC2=C(C=CC=C2Cl)Cl, encodes the connectivity of atoms, while the InChIKey DYQMMCFASCYWKU-UHFFFAOYSA-N provides a unique identifier for chemical databases .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 273.20 g/mol | |
| Hydrogen Bond Donors | 2 (amine group) | |
| Hydrogen Bond Acceptors | 3 (amine and piperidine N) | |
| Topological Polar Surface Area | 29.3 Ų |
The presence of two chlorine atoms increases molecular hydrophobicity (), suggesting moderate lipid solubility. The primary amine group enhances water solubility via protonation under acidic conditions, a property exploited in its hydrochloride salt form (, MW 309.7 g/mol).
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Piperidine Ring Formation: Cyclization of a suitable precursor (e.g., glutaraldehyde with ammonium acetate) yields the piperidine core.
-
Benzylation: The piperidine nitrogen is alkylated with 2,6-dichlorobenzyl chloride in the presence of a base such as triethylamine () in dichloromethane ().
-
Methanamine Introduction: A reductive amination or nucleophilic substitution introduces the methanamine group at the 4-position .
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): -NMR spectra exhibit signals for the piperidine protons (δ 1.4–2.8 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and amine protons (δ 1.2 ppm).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 273.1 () .
-
X-ray Crystallography: Confirms the chair conformation of the piperidine ring and the equatorial orientation of the benzyl group.
Pharmacological Significance
Structure-Activity Relationships (SAR)
-
Chlorine Substitution: The 2,6-dichloro configuration enhances steric bulk and electron-withdrawing effects, potentially improving receptor binding .
-
Methanamine Group: The primary amine serves as a hydrogen bond donor, critical for target engagement.
Applications in Research
Medicinal Chemistry
The compound serves as a precursor for:
-
Antipsychotics: Piperidine motifs are common in dopamine D2 antagonists.
-
Anticancer Agents: Chlorinated aromatics may intercalate DNA or inhibit topoisomerases .
Biological Probes
Labeled derivatives (e.g., fluorescent or radioactive tags) enable target identification in in vitro assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume